molecular formula C9H8Cl2FNO B1416774 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide CAS No. 949204-45-9

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide

Cat. No.: B1416774
CAS No.: 949204-45-9
M. Wt: 236.07 g/mol
InChI Key: AOFHXTGYYFGIRP-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is an organic compound characterized by the presence of chloro and fluoro substituents on a phenyl ring, along with a propanamide group

Biochemical Analysis

Biochemical Properties

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. For example, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . The nature of these interactions typically involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the binding of the compound to the enzyme.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse and multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to the levels of various metabolites and the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active sites of enzymes, such as cytochrome P450, leading to the inhibition of their catalytic activity . This binding is often facilitated by the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects, such as enzyme inhibition or modulation of gene expression, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and other organ-specific toxicities . Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically at certain dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes result in the formation of more water-soluble metabolites that can be readily excreted from the body. The involvement of this compound in these pathways can affect metabolic flux and the levels of specific metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins, which may influence its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The activity and function of this compound can be affected by its subcellular localization, as the local environment within these organelles can modulate its interactions with target proteins and other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-2-fluorophenyl)propanamide typically involves the reaction of 4-chloro-2-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

For industrial production, the process can be scaled up by using larger reactors and optimizing the reaction conditions to ensure high yield and purity. The use of triethylamine as an acid-binding agent is advantageous due to its ease of recovery and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different functionalized amides.

Scientific Research Applications

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, along with the propanamide group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-N-(4-chloro-2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-3-2-6(11)4-7(8)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFHXTGYYFGIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=C(C=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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